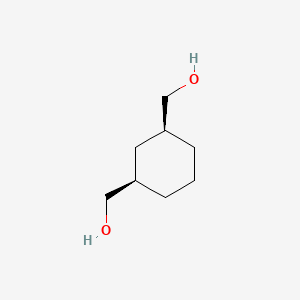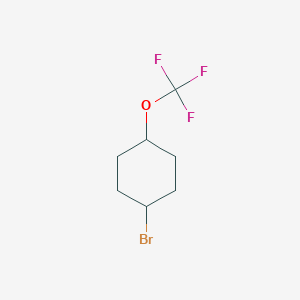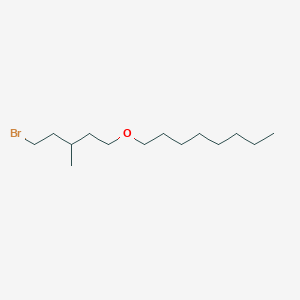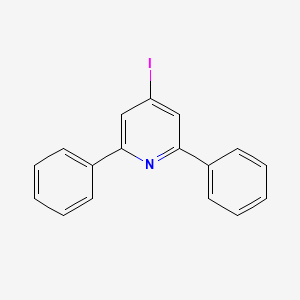![molecular formula C16H26BrNOSi B12274367 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a chemical compound that features a bromobenzyl group and an azetidine ring substituted with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions using 4-bromobenzyl halides.
Attachment of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can engage in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)-4-tert-butylbenzene: Similar in having a bromobenzyl group but differs in the presence of a tert-butylbenzene moiety.
4-((tert-Butyldimethylsilyloxy)methyl)aniline: Shares the tert-butyldimethylsilyloxy group but differs in the presence of an aniline moiety.
Uniqueness
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is unique due to its combination of a bromobenzyl group, an azetidine ring, and a tert-butyldimethylsilyloxy group.
Properties
Molecular Formula |
C16H26BrNOSi |
|---|---|
Molecular Weight |
356.37 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3 |
InChI Key |
OYCMLXAEEMSQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)




![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)



![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)


